Spacer Arm Length: A 5-Carbon Ruler for Mapping Protein Domains
Pentamethylene bismethanethiosulfonate (MTS-5-MTS) provides a distinct spacer arm length for cross-linking experiments, differentiating it from other members of the MTS family. Its five-carbon alkyl chain offers a defined molecular reach, which is critical for mapping protein architecture. This contrasts with shorter analogs like 1,1-methanediyl bismethanethiosulfonate (MTS-1-MTS, ~3 Å spacer) and longer ones like 1,6-hexanediyl bismethanethiosulfonate (MTS-6-MTS, ~10 Å spacer) [1][2]. This specific length enables the investigation of spatial relationships that are not accessible with other cross-linkers.
| Evidence Dimension | Spacer Arm Length (Number of Carbon Atoms) |
|---|---|
| Target Compound Data | 5-carbon chain |
| Comparator Or Baseline | MTS-1-MTS: 1-carbon chain; MTS-2-MTS: 2-carbon chain; MTS-6-MTS: 6-carbon chain |
| Quantified Difference | Pentamethylene bismethanethiosulfonate offers an intermediate spacer length, distinct from both shorter (1-2 carbons) and longer (6 carbons) analogs. |
| Conditions | The spacer arm length is an inherent structural property of the molecule, defining its application as a molecular ruler. |
Why This Matters
This specific spacer arm length allows researchers to probe a unique distance range in protein interaction studies, providing data that cannot be obtained using cross-linkers with different chain lengths.
- [1] Loo, T. W., & Clarke, D. M. (2001). Determining the Dimensions of the Drug-binding Domain of Human P-glycoprotein Using Thiol Cross-linking Compounds as Molecular Rulers. *Journal of Biological Chemistry*, 276(40), 36877-36880. View Source
- [2] Loo, T. W., & Clarke, D. M. (2002). Vanadate trapping of nucleotide at the ATP-binding sites of human multidrug resistance P-glycoprotein exposes different residues to the drug-binding site. *Proceedings of the National Academy of Sciences*, 99(6), 3511-3516. View Source
